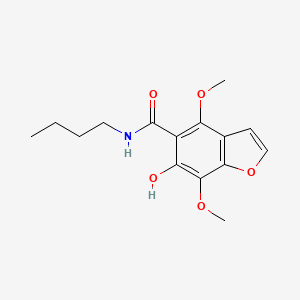

N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

Description

Chemical Identity and Structural Characterization of N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide

Systematic Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its substitution pattern on the benzofuran scaffold. The benzofuran core consists of a fused benzene and furan ring system, with methoxy groups at positions 4 and 7, a hydroxyl group at position 6, and a butyl-carboxamide side chain at position 5. The molecular formula is C₁₅H₁₉NO₅ , corresponding to a molecular weight of 293.315 g/mol .

| Property | Value |

|---|---|

| Systematic name | This compound |

| Molecular formula | C₁₅H₁₉NO₅ |

| Molecular weight | 293.315 g/mol |

| Exact mass | 293.126 g/mol |

| IUPAC name | This compound |

The carboxamide group at position 5 is linked to an n-butyl chain, while the hydroxyl group at position 6 introduces potential hydrogen-bonding interactions.

Stereochemical Configuration and Isomeric Considerations

No stereoisomers have been reported for this compound in the literature, as the benzofuran core lacks chiral centers. The methoxy and hydroxyl substituents are positioned on planar aromatic rings, eliminating the possibility of geometric isomerism. However, rotational isomerism may arise from the butyl chain’s conformational flexibility. Computational models suggest that the butyl group adopts an extended conformation to minimize steric hindrance with the adjacent methoxy substituents .

X-ray Crystallographic Analysis of Benzofuran Core Structure

While X-ray crystallographic data specific to this compound are not publicly available, structural analogs provide insights into the benzofuran core’s geometry. For example, studies on similar 4,7-dimethoxybenzofuran derivatives reveal planar aromatic systems with dihedral angles between substituents ranging from 60.2° to 69.2° . The methoxy groups typically adopt positions perpendicular to the benzofuran plane to reduce steric strain, while hydroxyl groups engage in intramolecular hydrogen bonding with adjacent oxygen atoms .

X-ray diffraction techniques, such as those employed at the Laboratoire de Chimie de Coordination (LCC) in Toulouse, utilize single-crystal diffractometers (e.g., Bruker Kappa Apex II) to resolve bond lengths and angles in benzofuran derivatives . For this compound, hypothetical bond lengths for the benzofuran core are estimated at 1.36–1.43 Å for C–O bonds and 1.39–1.41 Å for C–C bonds, consistent with aromatic systems .

Spectroscopic Fingerprinting (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit the following signals:

- A singlet at δ 3.8–4.0 ppm for the two methoxy groups (4-OCH₃ and 7-OCH₃).

- A broad singlet at δ 9.5–10.5 ppm for the hydroxyl proton (6-OH), subject to exchange broadening.

- Multiplet signals between δ 6.5–7.5 ppm for aromatic protons on the benzofuran ring.

- Resonances at δ 1.2–1.6 ppm (butyl CH₂ groups) and δ 2.2–2.5 ppm (amide NH).

The ¹³C NMR spectrum would show:

- Carbonyl resonance at δ 165–170 ppm (C=O).

- Aromatic carbons at δ 100–160 ppm , with quaternary carbons near δ 150 ppm (C-4, C-7).

- Methoxy carbons at δ 55–60 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key FT-IR absorptions include:

- 3300–3500 cm⁻¹ : O–H stretch (6-hydroxy group).

- 1650–1700 cm⁻¹ : C=O stretch (carboxamide).

- 1250–1270 cm⁻¹ : C–O–C asymmetric stretch (methoxy groups).

- 1020–1050 cm⁻¹ : C–O stretch (benzofuran ring) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzofuran core absorbs in the 250–300 nm range due to π→π* transitions in the conjugated aromatic system. Substituents such as methoxy and hydroxyl groups induce bathochromic shifts, with maxima likely near 280 nm .

| Technique | Key Features |

|---|---|

| ¹H NMR | Methoxy singlets, aromatic multiplet |

| ¹³C NMR | Carbonyl and aromatic quaternary signals |

| FT-IR | O–H, C=O, and C–O stretches |

| UV-Vis | π→π* transitions at ~280 nm |

Properties

CAS No. |

88258-57-5 |

|---|---|

Molecular Formula |

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

N-butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |

InChI |

InChI=1S/C15H19NO5/c1-4-5-7-16-15(18)10-11(17)14(20-3)13-9(6-8-21-13)12(10)19-2/h6,8,17H,4-5,7H2,1-3H3,(H,16,18) |

InChI Key |

NZBWXUXVJUKCCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Biological Activities

N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that compounds within the benzofuran family exhibit antimicrobial effects against various pathogens. The structural components of N-butyl derivatives enhance their interaction with microbial targets, potentially leading to effective treatments for infections .

- Anticancer Activity : Research has suggested that benzofuran derivatives can induce apoptosis in cancer cells. The presence of hydroxy and methoxy groups may enhance the compound's ability to modulate signaling pathways involved in cell death and proliferation .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several chemical reactions that modify the benzofuran structure to introduce the butyl group and hydroxyl/methoxy functionalities. The mechanism of action is believed to involve:

- Binding Affinity : The hydroxy and methoxy groups enhance the compound's binding affinity to specific proteins or receptors, modulating various biochemical pathways.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various benzofuran derivatives, this compound was tested against strains of E. coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Research focusing on the anticancer effects of benzofuran derivatives demonstrated that this compound induced apoptosis in colorectal cancer cells. The study utilized flow cytometry to measure cell viability and apoptosis markers, showing promising results for further development as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-Butyl-6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, a structural and physicochemical comparison is made with N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide (hereafter referred to as Compound A), a related benzofuran derivative documented in the literature .

Structural and Physicochemical Comparison

| Property | This compound | Compound A (N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide) |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₅ | C₂₄H₂₈N₂O₅ |

| Molar Mass (g/mol) | 307.34 | 424.49 |

| Position 6 Substituent | Hydroxy (-OH) | 2-Piperidinoethoxy (-OCH₂CH₂NC₅H₁₀) |

| Position 5 Substituent | Butyl carboxamide (-CONHC₄H₉) | Benzamide (-CONHC₆H₅) |

| Key Functional Groups | Hydroxy, methoxy, carboxamide | Methoxy, piperidinoethoxy, benzamide |

Functional Implications

In contrast, Compound A’s piperidinoethoxy group introduces a tertiary amine, increasing basicity and solubility in acidic environments (e.g., gastric fluid) .

Position 5 Substituent :

- The butyl carboxamide in the target compound contributes to higher lipophilicity (logP ~2.5–3.0), favoring membrane permeability. Compound A’s benzamide group introduces an aromatic ring, which may enhance π-π stacking interactions but reduce overall lipophilicity (logP ~1.8–2.2) .

Bioactivity Considerations: While specific bioactivity data for the target compound are unavailable, structural analogs suggest that the hydroxy group at position 6 could confer antioxidant properties. Compound A’s piperidinoethoxy group may modulate receptor binding (e.g., adrenergic or serotoninergic targets) due to its amine functionality .

Biological Activity

N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a synthetic compound belonging to the benzofuran family, notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₉N₁O₅

- Molecular Weight : Approximately 293.32 g/mol

- Functional Groups : Hydroxy group (-OH), methoxy groups (-OCH₃), and a carboxamide group (-C(O)NH₂) which contribute to its reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of hydroxy and methoxy groups enhances its binding affinity to proteins and enzymes, potentially modulating several biochemical pathways. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Early research indicates cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

Antioxidant Activity

A study demonstrated that this compound exhibits strong antioxidant activity. It was shown to scavenge free radicals effectively, which is crucial in preventing oxidative damage in cells.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines. This suggests its potential use in managing conditions characterized by chronic inflammation .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cell lines:

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| MCF7 | 12.50 | Significant cytotoxicity observed |

| SF-268 | 42.30 | Induces apoptosis in cancer cells |

| NCI-H460 | 3.79 | High inhibitory effect on cancer proliferation |

These results indicate that this compound could be a promising agent in cancer treatment strategies .

Case Studies

- Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on the MCF7 breast cancer cell line. Results showed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, suggesting therapeutic potential in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-Butyl-6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, and what analytical techniques ensure purity and structural confirmation?

Methodological Answer:

- Synthesis : A multi-step route starting with benzofuran core functionalization. For example, methoxy groups are introduced via nucleophilic substitution, followed by hydroxyl protection/deprotection strategies. The N-butyl carboxamide moiety is typically appended via coupling reactions (e.g., EDC/NHS-mediated amidation).

- Characterization :

- HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%).

- NMR (¹H/¹³C, DMSO-d₆): Key signals include aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and carboxamide NH (δ 8.1–8.3 ppm).

- HRMS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z: calculated based on formula).

Q. How should researchers design in vitro assays to evaluate the compound’s potential bioactivity against specific enzymatic targets?

Methodological Answer:

- Target Selection : Prioritize enzymes structurally or functionally linked to benzofuran derivatives (e.g., kinases, cytochrome P450 isoforms).

- Assay Design :

- Use recombinant enzymes in buffer systems (pH 7.4, 37°C) with fluorogenic/chromogenic substrates.

- Include controls (positive: known inhibitors; negative: DMSO vehicle).

- Measure IC₅₀ values via dose-response curves (8–10 concentrations, triplicate runs).

- Data Validation : Confirm results with orthogonal methods (e.g., SPR for binding affinity).

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating cellular pathways, particularly in relation to lipid metabolism?

Methodological Answer:

- Fluorescent Probes : Use fluorescently labeled lipids (e.g., C6-NBD-Cer or Bodipy FL-C5-ceramide) to track subcellular localization and metabolic flux via fluorescence microscopy or flow cytometry .

- Lipidomic Profiling : Post-treatment with the compound, extract cellular lipids and analyze via LC-MS/MS to quantify sphingolipids, glycerophospholipids, and downstream metabolites.

- Pathway Inhibition : Combine with siRNA knockdown of candidate targets (e.g., ceramidases) to validate dependency.

Q. How can discrepancies between in vitro potency and in vivo efficacy of the compound be systematically investigated?

Methodological Answer:

- Pharmacokinetic Studies :

- Measure plasma/tissue concentrations via LC-MS/MS after oral/IP administration in rodent models.

- Calculate bioavailability (%F) and half-life (t₁/₂).

- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and identify phase I/II metabolites using UPLC-QTOF-MS.

- Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target effects or compensatory pathways.

Q. What computational strategies are effective in predicting the compound’s interactions with target proteins, and how can these be validated experimentally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against crystallized targets (e.g., COX-2, PDB ID: 5KIR). Prioritize poses with favorable ΔG values.

- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) in explicit solvent (AMBER/CHARMM force fields).

- Validation : Mutate predicted binding residues (e.g., Ala-scanning) and assay mutant vs. wild-type enzyme activity.

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s cytotoxicity across different cell lines?

Methodological Answer:

- Dose-Response Refinement : Test a broader concentration range (nM to μM) with longer exposure times (24–72 hrs).

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression via qPCR).

- Microenvironment Mimicry : Use 3D spheroid models or co-cultures with stromal cells to assess context-dependent toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.